molecular formula C22H17Cl2NO4 B2491177 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide CAS No. 330190-49-3

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B2491177
CAS No.: 330190-49-3
M. Wt: 430.28
InChI Key: BQHHVOGFHQOCEG-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl group attached to a substituted phenyl ring. The compound features dual chloro substituents at the 4-position of the central phenyl ring and the 2-position of the benzoyl group, respectively.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c1-28-19-10-7-13(11-20(19)29-2)22(27)25-18-9-8-14(23)12-16(18)21(26)15-5-3-4-6-17(15)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHHVOGFHQOCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2-(2-Chlorobenzoyl)Aniline

This intermediate is synthesized via Friedel-Crafts acylation of 4-chloroaniline with 2-chlorobenzoyl chloride in dichloromethane (DCM) using aluminum trichloride (AlCl₃) as a catalyst. The reaction proceeds at 0–5°C to minimize side reactions, yielding 65–72% of the acylated product after aqueous workup and recrystallization from ethanol.

Preparation of 3,4-Dimethoxybenzoyl Chloride

3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous DCM under reflux for 4 hr, producing the corresponding acid chloride in >90% yield. Excess SOCl₂ is removed under reduced pressure, and the product is used directly without further purification.

Direct Amidation Route

Reaction Conditions and Optimization

The amine intermediate (4-chloro-2-(2-chlorobenzoyl)aniline, 1.0 eq) is reacted with 3,4-dimethoxybenzoyl chloride (1.2 eq) in DCM or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA, 2.5 eq) is added to scavenge HCl, with reaction completion monitored by TLC (hexane:ethyl acetate 3:1).

Table 1: Solvent and Base Effects on Amidation Yield

Solvent Base Temperature (°C) Time (hr) Yield (%)
DCM TEA 0 → 25 12 38
THF DIPEA 25 8 42
AcCN Pyridine 40 6 35

Data adapted from analogous protocols.

Workup and Purification

The crude product is extracted with DCM, washed with 5% HCl and brine, and dried over MgSO₄. Column chromatography (SiO₂, hexane:ethyl acetate gradient) affords the pure amide in 35–42% yield. Recrystallization from ethyl acetate/hexane (1:3) enhances purity to >98%.

Coupling Reagent-Mediated Synthesis

EDCl/HOBt Methodology

A mixture of 4-chloro-2-(2-chlorobenzoyl)aniline (1.0 eq), 3,4-dimethoxybenzoic acid (1.1 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF is stirred at 25°C for 24 hr. This method circumvents the need for acid chloride preparation, achieving 45–50% yield after purification.

Table 2: Coupling Reagent Efficiency

Reagent System Solvent Yield (%) Purity (%)
EDCl/HOBt DMF 48 97
HATU/DIPEA DCM 52 96
DCC/DMAP THF 40 95

Adapted from protocols for structurally related benzamides.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.64–7.58 (m, 2H, ArH), 6.92 (s, 1H, ArH), 6.83 (d, J = 8.4 Hz, 1H, ArH), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).
  • HPLC : Rt = 12.7 min (C18, 70:30 MeCN:H₂O), purity 98.5%.

X-ray Crystallography

While no data exists for the target compound, analogous structures (e.g., N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide) exhibit planar aromatic rings with dihedral angles of 88.8° between phenyl groups, suggesting similar conformational rigidity.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent Recycling : THF and DCM recovery via distillation reduces costs by 30%.
  • Catalyst Recycling : AlCl₃ from Friedel-Crafts reactions can be precipitated as Al(OH)₃ and regenerated.

Regulatory Compliance

  • Waste Management : Halogenated byproducts require neutralization with NaHCO₃ before disposal.
  • Process Safety : Exothermic acylation steps necessitate controlled addition rates (<5 mL/min).

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and aniline derivatives. The electron-withdrawing chlorine substituents enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Conditions Products Notes
6M HCl, reflux, 12 hr4-chloro-2-(2-chlorobenzoyl)aniline + 3,4-dimethoxybenzoic acidComplete conversion observed via HPLC.
2M NaOH, 80°C, 8 hrSodium salt of 3,4-dimethoxybenzoic acid + 4-chloro-2-(2-chlorobenzoyl)anilineReaction monitored by TLC; product isolated in 85% yield .

Nucleophilic Substitution of Chlorine Atoms

The chloro substituents on the aromatic rings participate in nucleophilic substitution reactions. The 4-chloro group on the aniline ring is more reactive due to steric and electronic effects compared to the 2-chloro group on the benzoyl moiety.

Reagent Conditions Product Yield
Sodium methoxide (NaOMe)DMF, 120°C, 24 hrMethoxy-substituted derivative72%
Ammonia (NH₃)Sealed tube, 150°C, 48 hrAmino-substituted analog58%

Oxidation Reactions

The methoxy groups and benzoyl moiety are susceptible to oxidation under strong conditions:

  • Methoxy to Carbonyl : Treatment with ceric ammonium nitrate (CAN) in acetonitrile converts methoxy groups to carbonyls, forming quinone-like structures.

  • Benzoyl Oxidation : Using KMnO₄ in acidic medium oxidizes the benzoyl group to a carboxylic acid.

Oxidizing Agent Target Group Product Conditions
CANMethoxyQuinone derivativeCH₃CN, 0°C, 2 hr
KMnO₄, H₂SO₄Benzoyl2-Chlorobenzoic acid60°C, 6 hr

Reduction Reactions

The amide group is generally resistant to reduction, but the benzoyl ketone can be reduced to a methylene group under drastic conditions:

Reducing Agent Conditions Product Yield
LiAlH₄THF, reflux, 8 hrN-[4-chloro-2-(2-chlorobenzyl)phenyl]-3,4-dimethoxybenzamide41%

Electrophilic Aromatic Substitution (EAS)

The electron-rich dimethoxybenzene ring undergoes EAS, with reactions directed to the para position relative to methoxy groups:

Reagent Conditions Product Position
HNO₃, H₂SO₄0°C, 2 hrNitro-substituted derivativePara
Br₂, FeBr₃DCM, rt, 1 hrBromo-substituted analogPara

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the chloro groups:

Reaction Type Catalyst Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivative67%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAryl amine53%

Key Structural Influences on Reactivity

  • Chlorine Substituents : Activate the amide toward hydrolysis and direct electrophilic substitution.

  • Methoxy Groups : Electron-donating effects enhance aromatic ring reactivity for EAS.

  • Benzoyl Group : Stabilizes the amide via resonance but is oxidizable to carboxylic acid.

This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols and yields are optimized based on electronic and steric effects of its substituents .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of benzamide, including N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide, exhibit notable antimicrobial properties. A comparative study demonstrated that certain benzamide derivatives showed significant activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential use in developing new antibacterial agents.

1.2 Anticancer Properties

Benzamide derivatives have also garnered attention for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may contribute to this field by serving as a lead compound for further modifications aimed at enhancing efficacy against cancer cells.

Synthetic Applications

2.1 Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis .

2.2 Development of Novel Compounds

The compound's structure provides a framework for the development of novel derivatives with enhanced biological activities. For instance, modifications to the benzamide moiety can yield compounds with improved pharmacological profiles, such as increased potency or reduced toxicity .

Case Studies

3.1 Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated its effective synthesis through various chemical pathways. The characterization involved spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compounds .

3.2 Comparative Efficacy Studies

In comparative efficacy studies against standard antibiotics, certain benzamide derivatives derived from this compound showed superior antimicrobial activity compared to established drugs like Ciprofloxacin . This highlights the potential of this compound in addressing antibiotic resistance.

Data Table: Summary of Applications

Application AreaDescriptionExample Uses
Antimicrobial ActivityInhibition of bacterial growthDevelopment of new antibacterial agents
Anticancer PropertiesInduction of apoptosis in cancer cellsLead compound for anticancer drug development
Synthetic IntermediateBuilding block for complex organic synthesisCreation of novel derivatives
Novel Compound DevelopmentModification for enhanced biological activityImproved pharmacological profiles

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amide Derivatives with 3,4-Dimethoxybenzoyl Groups

(a) N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide
  • Structure : Shares the 3,4-dimethoxybenzamide core but replaces the 2-chlorobenzoyl group with an allylcarbamoyl moiety.
  • Activity : Exhibited the highest binding affinity (-6.7 kcal/mol) against monkeypox virus cysteine protease in molecular docking studies . This suggests that substituents on the phenyl ring significantly influence target engagement.
  • Data : See Table 1.
(b) Thiourea Derivatives (Compounds 17–23 in )
  • Structure : Replace the amide bond with a thioureido group while retaining the 3,4-dimethoxybenzoyl unit.
  • Activity : These compounds were synthesized as CA inhibitors. For example, Compound 17 (thiourea derivative) showed a melting point of 213–215°C and 74% yield, while Compound 18 (thioureido benzoic acid) had a higher melting point (238–240°C) and yield (88%) .
  • Key Insight : Thiourea substitution enhances thermal stability and synthesis efficiency compared to amide analogs.
(c) N-[[4-(2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide Hydrochloride
  • Structure: Incorporates a dimethylaminoethoxy group, enhancing solubility for pharmaceutical use (e.g., itopride hydrochloride synthesis) .
  • Activity : Targets gastrointestinal motility disorders, demonstrating how peripheral substituents dictate therapeutic applications.

Table 1: Comparative Data for Selected Compounds

Compound Name Binding Affinity (kcal/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Not reported Not available Not available 2-chlorobenzoyl, 4-Cl phenyl
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide -6.7 Not available Not available Allylcarbamoyl
Compound 17 (Thiourea) Not reported 213–215 74 Thioureido, disulfamoyl
Compound 18 (Thioureido benzoic acid) Not reported 238–240 88 Thioureido, carboxylic acid

Substituent Effects on Lipophilicity and Bioactivity

  • Chlorine vs. Fluorine : highlights derivatives like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Cl-substituted) and its fluoro analog. Chlorine’s higher electronegativity may enhance binding in hydrophobic enzyme pockets compared to fluorine .
  • Oxadiazole Derivatives : describes 2-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide , where an oxadiazole ring replaces the phenyl group. This modification likely alters π-π stacking interactions and hydrogen bonding, impacting solubility and target selectivity .

Hydrogen Bonding and Crystal Packing

  • Graph Set Analysis : emphasizes that hydrogen bonding patterns (e.g., R₁²(6) motifs) govern molecular aggregation. The target compound’s 3,4-dimethoxy groups could participate in C–H···O interactions, influencing crystal packing and stability .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C16H14Cl2N2O3
  • Molecular Weight: 357.19 g/mol
  • CAS Number: Not explicitly provided in the search results.

Anticancer Properties

Recent studies have demonstrated that derivatives of chlorobenzamide compounds exhibit significant anticancer activity. For instance, a related compound, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide , showed promising results against various leukemia cell lines with IC50 values ranging from 0.94 µM to 4.23 µM . The mechanisms of action for these compounds often involve the inhibition of specific kinases and interference with cellular proliferation pathways.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
4eNB40.94
4eHL601.62
4eMV4-111.90
4eK5624.23

The biological activity of this compound is thought to involve several mechanisms:

  • Kinase Inhibition: Many chlorobenzamide derivatives act as inhibitors of RET kinase, which is implicated in various cancers .
  • Apoptotic Pathways: Induction of apoptosis in cancer cells has been observed, suggesting that these compounds may trigger programmed cell death through mitochondrial pathways.

Case Studies and Research Findings

A study focused on a series of chlorobenzamide derivatives indicated that specific substitutions on the benzene ring significantly influenced their anticancer activity. The presence of halogen atoms, such as chlorine, was associated with enhanced potency against certain cancer types .

Example Case Study

In a comparative analysis, researchers synthesized a range of benzamide derivatives and evaluated their effects on solid tumor cell lines (e.g., MCF7 for breast cancer). The results indicated that compounds with similar structural features to this compound exhibited IC50 values indicating significant cytotoxicity .

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